Cas no 1806294-83-6 (2-Fluoro-4-hydroxypyridine-3-acetic acid)

2-Fluoro-4-hydroxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4-hydroxypyridine-3-acetic acid
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- インチ: 1S/C7H6FNO3/c8-7-4(3-6(11)12)5(10)1-2-9-7/h1-2H,3H2,(H,9,10)(H,11,12)
- InChIKey: IVMBZIYLJNBDCG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(C=CN1)=O)CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.4
2-Fluoro-4-hydroxypyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006580-250mg |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
Alichem | A029006580-1g |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
Alichem | A029006580-500mg |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 500mg |
$1,752.40 | 2022-03-31 |
2-Fluoro-4-hydroxypyridine-3-acetic acid 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
2-Fluoro-4-hydroxypyridine-3-acetic acidに関する追加情報
Introduction to 2-Fluoro-4-hydroxypyridine-3-acetic acid (CAS No. 1806294-83-6)
2-Fluoro-4-hydroxypyridine-3-acetic acid, identified by its CAS number 1806294-83-6, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its hydroxyl and carboxylic acid functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-fluoro-4-hydroxypyridine-3-acetic acid combines the versatility of the pyridine ring with the electron-withdrawing effect of the fluoro substituent, as well as the hydrogen bonding potential of the hydroxyl group. These features contribute to its reactivity and utility in multiple synthetic pathways. The presence of the carboxylic acid moiety further enhances its potential as a building block for more complex structures, including drug candidates and agrochemicals.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased lipophilicity in biological systems. 2-Fluoro-4-hydroxypyridine-3-acetic acid is no exception, and its applications have been explored in several cutting-edge research areas.
One of the most notable areas of research involving 2-fluoro-4-hydroxypyridine-3-acetic acid is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of this compound, researchers have designed novel inhibitors that target specific kinases with high selectivity. For instance, studies have demonstrated that derivatives of 2-fluoro-4-hydroxypyridine-3-acetic acid can modulate the activity of tyrosine kinases, which are implicated in tumor growth and progression.
The fluorine atom in 2-fluoro-4-hydroxypyridine-3-acetic acid also contributes to its potential as a probe in biochemical assays. Fluorine atoms can be easily detected using nuclear magnetic resonance (NMR) spectroscopy, making this compound an excellent tool for studying protein-ligand interactions. This capability has been utilized in high-throughput screening campaigns to identify new leads for drug development.
In addition to its role in kinase inhibition, 2-fluoro-4-hydroxypyridine-3-acetic acid has shown promise in the field of antiviral research. The unique electronic properties of fluorinated pyridines can influence the binding affinity of viral proteases and polymerases. Researchers have synthesized analogs of this compound that exhibit inhibitory activity against various viruses, including HIV and hepatitis C. The hydroxyl group further allows for modifications that can enhance pharmacokinetic properties, such as solubility and bioavailability.
The synthesis of 2-fluoro-4-hydroxypyridine-3-acetic acid itself is an intriguing challenge due to the need to introduce both fluorine and hydroxyl groups at specific positions on the pyridine ring. Various synthetic strategies have been employed, including nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research.
The carboxylic acid functionality in 2-fluoro-4-hydroxypyridine-3-acetic acid also opens up possibilities for further derivatization into esters, amides, or other pharmacophores. These derivatives can be tailored to optimize pharmacological properties such as solubility, permeability, and metabolic stability. For example, esters derived from this compound have been investigated as prodrugs to improve oral bioavailability.
The growing body of research on 2-fluoro-4-hydroxypyridine-3-acetic acid underscores its significance as a versatile building block in medicinal chemistry. As new synthetic methodologies are developed and our understanding of biological targets advances, it is likely that this compound will continue to play a pivotal role in drug discovery efforts.
In conclusion, 2-fluoro-4-hydroxypyridine-3-acetic acid, with its CAS number 1806294-83-6, represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and reactivity make it an invaluable asset in synthetic chemistry, particularly for designing small molecules that interact with biological targets such as kinases and viral enzymes. As research progresses, we can expect to see further applications of this compound across multiple therapeutic areas.
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